molecular formula C8H17NO B13190722 1-(1-Aminopropan-2-yl)cyclopentan-1-ol

1-(1-Aminopropan-2-yl)cyclopentan-1-ol

Cat. No.: B13190722
M. Wt: 143.23 g/mol
InChI Key: QHCZBJOGAOCFCP-UHFFFAOYSA-N
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Description

1-(1-Aminopropan-2-yl)cyclopentan-1-ol is an organic compound with the molecular formula C8H17NO It is a cyclopentanol derivative with an amino group attached to the second carbon of the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminopropan-2-yl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with 2-aminopropanol under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the cyclopentanol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopropan-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

1-(1-Aminopropan-2-yl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopentanol ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Octyn-1-yl)cyclopentanol: This compound has a similar cyclopentanol structure but with an octynyl group instead of an aminopropyl group.

    2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol: This compound features a piperidine ring attached to the cyclopentanol structure.

Uniqueness

1-(1-Aminopropan-2-yl)cyclopentan-1-ol is unique due to its specific combination of an amino group and a cyclopentanol ring. This structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)cyclopentan-1-ol

InChI

InChI=1S/C8H17NO/c1-7(6-9)8(10)4-2-3-5-8/h7,10H,2-6,9H2,1H3

InChI Key

QHCZBJOGAOCFCP-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCCC1)O

Origin of Product

United States

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